molecular formula C16H11ClN2O7 B10888459 2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate

2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate

Cat. No.: B10888459
M. Wt: 378.72 g/mol
InChI Key: JJUHSCKMQBIQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 4-chlorophenyl group, a 2-oxoethyl group, and a 2-methyl-3,5-dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate typically involves the esterification of 2-methyl-3,5-dinitrobenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-3,5-dinitrobenzoate: Shares the 2-methyl-3,5-dinitrobenzoate moiety but lacks the 4-chlorophenyl and 2-oxoethyl groups.

    2-Chloro-3,5-dinitrobenzoic acid: Contains the dinitrobenzoate structure with a chlorine substituent but lacks the ester and 4-chlorophenyl groups.

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the 4-chlorophenyl and 2-oxoethyl groups distinguishes it from other similar compounds and may contribute to its unique properties and applications.

Properties

Molecular Formula

C16H11ClN2O7

Molecular Weight

378.72 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-methyl-3,5-dinitrobenzoate

InChI

InChI=1S/C16H11ClN2O7/c1-9-13(6-12(18(22)23)7-14(9)19(24)25)16(21)26-8-15(20)10-2-4-11(17)5-3-10/h2-7H,8H2,1H3

InChI Key

JJUHSCKMQBIQMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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